8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE is a complex organic compound with the molecular formula C21H21NO4S. This compound features a unique bicyclic structure that includes a thiabicyclo[3.2.1]octane core, which is functionalized with benzamido and hydroxy groups. The presence of these functional groups and the bicyclic framework makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the benzamido and hydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido and hydroxy groups play crucial roles in binding to these targets, while the thiabicyclo[3.2.1]octane core provides structural stability. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE can be compared with other similar compounds, such as:
1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL ACETATE: Similar structure but with an acetate group instead of a benzoate group.
1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL PROPIONATE: Similar structure but with a propionate group instead of a benzoate group. The uniqueness of 1-BENZAMIDO-8-HYDROXY-6-THIABICYCLO[3.2.1]OCTAN-4-YL BENZOATE lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry
Properties
Molecular Formula |
C21H21NO4S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(1-benzamido-8-hydroxy-6-thiabicyclo[3.2.1]octan-4-yl) benzoate |
InChI |
InChI=1S/C21H21NO4S/c23-18-17-16(26-20(25)15-9-5-2-6-10-15)11-12-21(18,13-27-17)22-19(24)14-7-3-1-4-8-14/h1-10,16-18,23H,11-13H2,(H,22,24) |
InChI Key |
KTLCCBNUTRMVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CSC(C1OC(=O)C3=CC=CC=C3)C2O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.